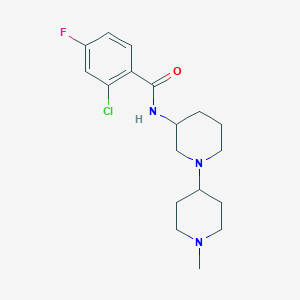![molecular formula C11H13FN2O3S B6010315 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B6010315.png)
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as FMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Wirkmechanismus
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is not fully understood, but studies have suggested that its anticancer activity may be due to its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH balance, which is essential for cancer cell survival. This compound may also inhibit the activity of other enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its potential effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, its limited solubility in aqueous solutions may pose a challenge for some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One potential direction is the development of this compound-based fluorescent probes for imaging and sensing applications. Another direction is the synthesis and testing of this compound derivatives with improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects in vivo.
Synthesemethoden
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized using a one-pot reaction method involving the reaction of 4-fluoro-3-methoxybenzene sulfonamide and 2-methylimidazole in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRIHKPPHRKXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6010244.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6010258.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6010262.png)
![1-(2,3-difluorobenzyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6010272.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)

![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)

![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)
